PB-22 3-hydroxyquinoline isomer
Description
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-10-5-7-12-22(19)25)23(26)27-18-14-17-9-4-6-11-21(17)24-15-18/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |
InChI Key |
HEHZKKPXIYMZJA-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(C=CC=C2)N=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |
Synonyms |
quinolin-3-yl 1-pentyl-1H-indole-3-carboxylate |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
PB-22 3-hydroxyquinoline isomer is structurally related to other synthetic cannabinoids like JWH-018 and 5-fluoro PB-22. The key difference lies in the position of the hydroxyquinoline group, which is attached at the third carbon instead of the eighth position. This structural variation may influence its biological activity and potency.
Pharmacological Applications
- Cannabinoid Receptor Activation :
- Neuropharmacology :
Toxicological Studies
- Safety Profile :
-
Forensic Applications :
- Given its structural similarity to other synthetic cannabinoids, PB-22 3-hydroxyquinoline is being explored for its utility in forensic toxicology. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been validated for detecting this compound in biological samples . This validation is crucial for law enforcement agencies in drug-related investigations.
Case Study 1: Analytical Method Validation
A study focused on validating analytical methods for detecting PB-22 3-hydroxyquinoline and its isomers involved using GC-MS. The research aimed to establish limits of detection and specificity for forensic applications, utilizing previously confiscated samples from law enforcement . The findings highlighted the importance of accurate identification methods in forensic science.
Case Study 2: Neuropharmacological Effects
In a controlled laboratory setting, researchers assessed the neuropharmacological effects of PB-22 3-hydroxyquinoline on cultured rat hippocampal neurons. The results indicated significant alterations in neuronal activity, suggesting potential therapeutic applications in treating neurological disorders .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond in PB-22 3-hydroxyquinoline isomer is susceptible to hydrolysis:
-
Acidic hydrolysis : Yields 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH) and 3-hydroxyquinoline .
-
Enzymatic hydrolysis : Human carboxylesterases metabolize the compound into bioactive metabolites, including 5’-OH-PB-22 .
Key Metabolites :
| Metabolite | Bioactivity (CB1 EC₅₀) | Significance |
|---|---|---|
| 5F-PI-COOH | ~15 nM | Retains partial receptor affinity |
| 5’-OH-PB-22 | ~8 nM | Contributes to prolonged effects |
Oxidation and Reduction
The indole and quinoline moieties undergo redox transformations:
-
Oxidation :
-
Reduction :
Substitution Reactions
The hydroxy group on quinoline participates in nucleophilic substitutions:
-
Mannich reaction : Forms aminoalkyl derivatives when reacted with aldehydes and amines (e.g., paraformaldehyde and piperidine) .
-
Sulfonation : Reaction with SO₃/H₂SO₄ introduces sulfonic acid groups at the 3-position .
Reaction Example :
Conditions: Ethanol, 60°C, 12h .
Elimination and Fragmentation
Mass spectrometry studies reveal characteristic fragmentation pathways:
-
EI-MS fragmentation :
Fragmentation Pattern :
| Precursor Ion (m/z) | Fragment Ion (m/z) | Pathway |
|---|---|---|
| 376 (M⁺) | 232 | Cleavage of ester bond |
| 232 | 144 | β-H elimination and CO loss |
Stability and Degradation
-
Thermal degradation : Heating above 150°C decomposes the ester bond, releasing volatile quinoline derivatives .
-
Photodegradation : UV exposure induces ring-opening reactions, forming quinone-like products.
Comparative Reactivity with Analogues
This compound shows distinct reactivity compared to structural variants:
| Compound | Hydrolysis Rate (t₁/₂) | Oxidation Susceptibility |
|---|---|---|
| PB-22 (8-hydroxyquinoline) | 45 min (pH 7.4) | Moderate |
| 5F-PB-22 | 30 min (pH 7.4) | High |
| JWH-018 | >120 min (pH 7.4) | Low |
Comparison with Similar Compounds
Key Structural Features:
- Core structure : Indole-3-carboxylate backbone.
- Substituents: Pentyl chain at the indole nitrogen, hydroxyquinoline at position 3.
- Pharmacological target: Binds to cannabinoid receptors CB1 and CB2, though its exact affinity remains uncharacterized .
Comparison with Structural and Functional Analogs
Positional Isomers of PB-22
PB-22 has five hydroxyquinoline isomers (4Q, 5Q, 6Q, 7Q, 3Q) and five hydroxyisoquinoline isomers (e.g., 5IQ, 6IQ) . The 3Q isomer differs from others in:
| Isomer | Hydroxy Position | α-Cleavage Energy (Relative) | CB1/CB2 Bias | EC₅₀ (nM) |
|---|---|---|---|---|
| 3Q | Quinoline-3 | Moderate (6Q > 3Q > 5Q > 4Q) | Unknown | N/A |
| 4Q | Quinoline-4 | Low | CB1-biased (3:1) | N/A |
| 5Q | Quinoline-5 | Moderate | Unknown | 216 (CB1) |
| 5IQ | Isoquinoline-5 | High | CB2-biased (2:1) | N/A |
Notes:
Fluorinated Analogs
The 5-fluoro PB-22 3-hydroxyquinoline isomer (C₂₃H₂₁FN₂O₂, MW: 376.4) introduces a fluorine atom on the pentyl chain, enhancing metabolic stability and receptor binding potency compared to non-fluorinated PB-22 . However, its EC₅₀ and toxicity data remain unreported.
Isoquinoline Derivatives
Replacing quinoline with isoquinoline (e.g., 5IQ isomer) alters receptor interactions:
- 3Q vs. 5IQ: The quinoline/isoquinoline distinction significantly impacts pharmacological profiles due to differences in ring structure and hydrogen-bonding interactions .
Structural Analogs (BB-22)
BB-22 (cyclohexylmethyl substituent instead of pentyl) shares the 3-hydroxyquinoline moiety but shows reduced lipophilicity and altered receptor kinetics compared to PB-22 3Q .
Analytical Differentiation
PB-22 isomers are differentiated via LC-MS/MS and NMR :
- Fragmentation Patterns: The 3Q isomer produces distinct product ions (e.g., m/z 214.1228 for PB-22 vs. m/z 232.1121 for 5F-PB-22) due to hydroxyquinoline loss .
- Retention Times : 3Q elutes later than 4Q but earlier than 6Q in reversed-phase chromatography .
Preparation Methods
Molecular Architecture
PB-22 3-hydroxyquinoline isomer (C₂₃H₂₂N₂O₂; MW 358.4 g/mol) features:
-
Indole core : Substituted at the 1-position with a pentyl chain (N-pentyl-1H-indole)
-
Ester linkage : Connects the indole 3-carboxylic acid group to 8-hydroxyquinoline.
The SMILES notation (O=C(OC1=CC2=C(C=CC=C2)N=C1)C3=CN(CCCCC)C4=C3C=CC=C4) highlights the spatial arrangement critical for cannabinoid receptor binding.
Retrosynthetic Analysis
The synthesis involves two primary components:
-
N-pentylindole-3-carboxylic acid : Prepared via alkylation of indole-3-carboxylic acid with 1-bromopentane.
-
8-hydroxyquinoline : Activated for esterification through hydroxyl group derivatization.
Coupling these intermediates via Steglich esterification (DCC/DMAP) or acid chloride formation yields this compound.
Stepwise Synthesis Protocol
Synthesis of N-Pentylindole-3-Carboxylic Acid
Reagents :
-
Indole-3-carboxylic acid (1.0 equiv)
-
1-Bromopentane (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
DMF (solvent)
Procedure :
Esterification with 8-Hydroxyquinoline
Method A: Steglich Esterification
| Component | Quantity | Role |
|---|---|---|
| N-pentylindole-3-carboxylic acid | 1.0 equiv | Nucleophile |
| 8-hydroxyquinoline | 1.1 equiv | Electrophile |
| DCC | 1.5 equiv | Coupling agent |
| DMAP | 0.1 equiv | Catalyst |
| Dichloromethane | 10 mL/mmol | Solvent |
-
Dissolve carboxylic acid and 8-hydroxyquinoline in DCM.
-
Add DCC and DMAP, stir at 25°C for 24 hr.
-
Filter precipitated DCU, concentrate, and purify via flash chromatography (CH₂Cl₂:MeOH 95:5).
Method B: Acid Chloride Route
-
Convert N-pentylindole-3-carboxylic acid to acid chloride using SOCl₂.
-
React with 8-hydroxyquinoline in pyridine at 0°C → 25°C over 6 hr.
Comparative Data :
| Parameter | Steglich Method | Acid Chloride Method |
|---|---|---|
| Yield | 72% | 65% |
| Reaction Time | 24 hr | 8 hr |
| Byproduct Formation | Low (≤3%) | Moderate (5–8%) |
Purification and Analytical Characterization
Chromatographic Purification
Flash Chromatography Conditions :
-
Stationary phase : Silica gel 60 (230–400 mesh)
-
Mobile phase : Gradient from hexane:EtOAc (8:2) to CH₂Cl₂:MeOH (9:1)
HPLC Parameters :
| Column | C18 (250 × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | A: 0.1% HCOOH in H₂O; B: 0.1% HCOOH in MeCN |
| Gradient | 58% B → 76% B over 8.5 min |
| Retention Time | 4.75 min |
| Detection | UV 254 nm |
Spectroscopic Confirmation
LC-MS/MS Profile :
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 8.92 (d, J=2.4 Hz) | Quinoline H-2 |
| 7.55–7.10 (m) | Indole/quinoline aromatics |
| 4.32 (t, J=7.0 Hz) | N-pentyl CH₂ |
Solubility and Formulation Considerations
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMF | 11 |
| DMSO | 10 |
| PBS (pH 7.2) | 0.33 (in DMF:PBS 1:2) |
Stock Solution Preparation :
| Target Concentration | Volume Required (1 mg) |
|---|---|
| 1 mM | 2.79 mL |
| 10 mM | 0.28 mL |
Stability Data
-
Storage : -20°C (1 month), -80°C (6 months)
-
Degradation : Transesterification occurs in alcoholic solvents (e.g., MeOH, EtOH) at RT.
Quality Control and Regulatory Aspects
Impurity Monitoring
Common byproducts include:
-
Hydrolysis product : N-pentylindole-3-carboxylic acid (RT 3.2 min)
-
Oxidation product : Quinoline N-oxide (RT 5.1 min)
Acceptance Criteria :
-
Purity ≥98% (HPLC)
-
Residual solvents ≤0.5% (ICH Q3C)
Global Regulatory Status
| Region | Status | Effective Date |
|---|---|---|
| United States | Schedule I | January 2014 |
| European Union | Controlled | December 2014 |
Q & A
Q. What analytical techniques are effective for differentiating PB-22 3-hydroxyquinoline isomer from its structural analogs?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. GC-MS separates isomers based on retention time differences, while LC-MS/MS employs dynamic multiple reaction monitoring (dMRM) to resolve structurally similar compounds. For example, 5F-PB-22 3-hydroxyquinoline isomer (3Q) can be distinguished from its 4Q, 5Q, and hydroxyisoquinoline analogs using optimized transitions and chromatographic conditions . Spectral libraries and reference standards (e.g., Cayman Chemical) are critical for validation .
Q. What are the major metabolic pathways of this compound, and how can they be distinguished from other isomers?
The primary metabolite is 3-carboxyindole, formed via ester hydrolysis. However, this metabolite is non-unique across PB-22 analogs, necessitating identification of secondary markers. For example, hydroxylation at the pentyl chain (e.g., 4-hydroxypentyl vs. 5-hydroxypentyl metabolites) or defluorination (in fluorinated analogs) can differentiate isomers. LC-MS/MS with high-resolution mass analyzers (HRMS) is recommended to resolve co-eluting metabolites .
Q. What are the recommended practices for synthesizing and characterizing this compound reference standards?
Reference standards should be synthesized with >98% purity, verified via nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. Stability studies (-20°C storage) and ISO/IEC 17025 certification ensure reproducibility. Cayman Chemical provides batch-specific certificates of analysis (CoA) for forensic applications .
Advanced Research Questions
Q. How do structural modifications in the hydroxyquinoline moiety of PB-22 isomers influence cannabinoid receptor selectivity?
Minor structural changes (e.g., shifting the hydroxyl group from position 3 to 4 on the quinoline ring) alter receptor binding. For instance, 5F-PB-22 4-hydroxyquinoline isomer exhibits 3-fold higher CB1R affinity, while the 5-hydroxyisoquinoline analog favors CB2R. Functional assays using yeast biosensors expressing humanized CB1R/CB2R can quantify receptor-specific EC50 values and guide structure-activity relationship (SAR) studies .
Q. How can researchers design experiments to address co-elution challenges of this compound metabolites in biological samples?
Method optimization includes:
- Adjusting LC gradients to improve chromatographic separation.
- Implementing dMRM with unique precursor-to-product ion transitions (e.g., m/z 358 → 214 for 3Q isomer).
- Validating selectivity using blank matrices (e.g., urine, serum) to eliminate interfering peaks . For example, modifying transitions resolved interference from 6-hydroxyisoquinoline isomer in urine samples .
Q. What strategies are employed to mitigate false positives in the detection of this compound metabolites using mass spectrometry?
Strategies include:
- Utilizing orthogonal techniques (e.g., GC-MS vs. LC-MS/MS) for confirmation.
- Incorporating retention time stability (±0.1 min) and ion ratio thresholds (±20%).
- Performing blind studies with spiked matrices to identify cross-reactivity, such as distinguishing N-(4-hydroxypentyl) from N-(5-hydroxypentyl) metabolites .
Q. How can chemometric techniques improve the resolution of co-eluting isomers in chromatographic analyses of PB-22 derivatives?
Multivariate curve resolution (MCR) analyzes spectral data across chromatographic time scales to deconvolute overlapping peaks. For example, Fourier transform infrared spectroscopy (FTIR) coupled with GC can distinguish oxime isomers via wavenumber-specific profiles. This approach enhances specificity in complex mixtures .
Q. What in vitro models are suitable for assessing the pharmacological activity of this compound and its analogs?
Yeast-based biosensors expressing human CB1R/CB2R enable high-throughput screening of receptor activation. These models are congruent with mammalian cell assays and allow quantification of agonist efficacy (e.g., EC50 values). Functional analyses should include competitive binding assays with reference ligands (e.g., Δ9-THC) .
Q. How can thermolytic degradation products of this compound be identified and characterized?
Thermolytic studies (e.g., heating at 250°C) generate degradants like 8-hydroxyquinoline and N-pentylindole. These products are profiled using GC-MS or LC-HRMS, followed by pharmacological testing (e.g., THC discrimination assays in mice) to assess retained bioactivity .
Q. What validation parameters are critical for ensuring the reliability of this compound detection in forensic samples?
Key parameters include:
- Limit of detection (LOD): Typically 5–40 ng/mL in oral fluid (OF) or urine.
- Accuracy and precision: <30% deviation from nominal concentrations.
- Specificity: No cross-reactivity with 13+ isomers or endogenous compounds.
- Carryover: <0.1% signal in subsequent runs after high-concentration samples .
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
